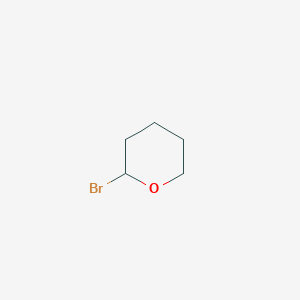

2-bromooxane

Beschreibung

Significance of Alkyl Halides in Synthetic Strategies

Alkyl halides, or haloalkanes, are a fundamental class of organic compounds that are cornerstones of synthetic organic chemistry. byjus.comnumberanalytics.com Their importance stems from the presence of a carbon-halogen bond, in which the high electronegativity of the halogen atom creates a polar bond, rendering the carbon atom electrophilic. quora.com This electrophilic carbon is susceptible to attack by a wide array of nucleophiles, making alkyl halides valuable intermediates for the synthesis of numerous other functional groups. quora.com

They serve as precursors for the synthesis of alcohols, ethers, alkenes, alkynes, amines, and nitriles, among others. numberanalytics.comquora.com The reactions they undergo, primarily nucleophilic substitution and elimination, are central to the construction of more complex molecular frameworks. numberanalytics.com Consequently, alkyl halides are indispensable in various sectors, including the production of pharmaceuticals, agrochemicals, and materials. byjus.comnumberanalytics.com Beyond their role as reactants, they are also utilized as solvents for non-polar compounds and have applications as refrigerants and fire extinguishing agents. byjus.comunacademy.com

The reactivity of an alkyl halide is determined by several factors, including the structure of the alkyl group (primary, secondary, or tertiary), the nature of the halogen, the strength of the nucleophile or base, and the reaction conditions. numberanalytics.comquora.com Primary alkyl halides typically favor SN2 substitution reactions, tertiary halides favor SN1 and E1 reactions, while secondary alkyl halides, like 2-bromooctane (B146060), can undergo both substitution and elimination, making their reactions a subject of detailed mechanistic study. numberanalytics.comquora.com

Overview of 2-Bromooctane as a Secondary Alkyl Halide Precursor

2-Bromooctane exemplifies the characteristic reactivity of a secondary alkyl halide. chemicalbook.com It is commonly prepared in the laboratory by the reaction of 2-octanol (B43104) with hydrogen bromide. guidechem.com Its structure allows it to serve as a precursor to a range of organic compounds through carefully controlled reaction conditions.

It can undergo bimolecular nucleophilic substitution (SN2) reactions with strong, non-bulky nucleophiles. For example, its reaction with sodium hydroxide (B78521) yields 2-octanol, while reaction with sodium cyanide produces 2-cyanooctane. doubtnut.com These reactions are stereospecific, a concept of significant historical and practical importance.

Simultaneously, 2-bromooctane can undergo elimination reactions, primarily through the E2 mechanism, when treated with a strong, sterically hindered base, such as potassium tert-butoxide, or when heated with a strong base like sodium ethoxide in ethanol (B145695). libretexts.org This process leads to the formation of a mixture of alkenes, predominantly octene isomers. The regioselectivity of this elimination, dictating which constitutional isomer of octene is the major product, is governed by principles such as Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene. chemistrysteps.comlibretexts.org

The dual reactivity of 2-bromooctane makes it a valuable model substrate for investigating the competition between substitution and elimination pathways, a central theme in organic chemistry.

Table 1: Selected Reactions of 2-Bromooctane as a Precursor

| Reactant | Reagent(s) & Conditions | Major Product(s) | Primary Mechanism |

|---|---|---|---|

| 2-Bromooctane | NaOH (aq) | 2-Octanol | SN2 |

| 2-Bromooctane | NaCN in DMSO | 2-Cyanooctane | SN2 |

| 2-Bromooctane | NaOCH₂CH₃ in Ethanol, heat | 2-Octene, 1-Octene (B94956) | E2 |

Historical Context of Mechanistic Studies involving 2-Bromooctane

The chiral nature of 2-bromooctane, which possesses a stereocenter at the second carbon, has made it a classic subject for foundational mechanistic and stereochemical studies. These investigations have been pivotal in shaping the modern understanding of nucleophilic substitution reactions.

A landmark example is the reaction of an optically active enantiomer of 2-bromooctane with a nucleophile like hydroxide. doubtnut.com The hydrolysis of (-)-2-bromooctane with sodium hydroxide results in the formation of (+)-octan-2-ol. doubtnut.com The observed change in optical rotation signifies that the reaction proceeds with an inversion of the three-dimensional configuration at the chiral center. doubtnut.com This phenomenon, known as Walden inversion, provided crucial evidence for the backside attack mechanism characteristic of SN2 reactions, where the nucleophile approaches from the side opposite to the leaving group. doubtnut.comjove.com

Further mechanistic insights have been gained from racemization studies. When optically active (R)-2-bromooctane is treated with sodium bromide in a solvent like dimethyl sulfoxide (B87167) (DMSO), it gradually loses its optical activity and becomes a racemic mixture of (R)- and (S)-2-bromooctane. vaia.com This occurs because the bromide ion acts as both the nucleophile and the leaving group. Each successful SN2 reaction with a bromide ion inverts the stereocenter. Over time, this reversible process leads to the formation of an equal amount of both enantiomers, resulting in racemization. vaia.com

These and other studies using 2-bromooctane as a substrate have been instrumental in establishing the fundamental principles of reaction kinetics, stereochemistry, and the factors that govern the competition between different reaction pathways.

Table 2: Physical Properties of 2-Bromooctane

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₇Br |

| Molar Mass | 193.12 g/mol |

| Appearance | Colorless to light yellow liquid chembk.com |

| Boiling Point | 188-191 °C chembk.comtcichemicals.com |

| Density | ~1.093 g/cm³ chembk.com |

| Refractive Index | ~1.450 chembk.com |

| Flash Point | 65-70 °C chembk.comtcichemicals.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromooxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c6-5-3-1-2-4-7-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVBQUZNVUWORE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6667-26-1 | |

| Record name | 2-bromooxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromooctane and Its Derivatives

Direct Halogenation Approaches to 2-Bromooctane (B146060)

Direct halogenation methods are among the most straightforward approaches for the synthesis of 2-bromooctane, typically involving the conversion of a suitable precursor, such as an alcohol, into the corresponding alkyl bromide.

Preparation from Octan-2-ol via Hydrogen Bromide

A common and well-established method for the preparation of 2-bromooctane is the reaction of octan-2-ol with hydrogen bromide (HBr) orgsyn.org. This reaction proceeds via a nucleophilic substitution mechanism. The hydroxyl group of the alcohol is protonated by the strong acid, forming a good leaving group (water). Subsequently, the bromide ion acts as a nucleophile, attacking the carbon atom bearing the leaving group to form 2-bromooctane.

The reaction is typically carried out by refluxing octan-2-ol with a concentrated aqueous solution of hydrobromic acid (48%) orgsyn.org. The use of a strong acid like sulfuric acid can also be employed to generate HBr in situ from sodium bromide, though this method requires careful control to avoid side reactions. The reaction mixture is heated to drive the substitution reaction to completion. After the reaction, the crude 2-bromooctane is separated from the aqueous layer, washed to remove any remaining acid and unreacted alcohol, dried, and purified by distillation.

Reaction Conditions for the Synthesis of 2-Bromooctane from Octan-2-ol with HBr

| Parameter | Condition |

| Reactants | Octan-2-ol, Hydrobromic Acid (48%) |

| Catalyst | Concentrated Sulfuric Acid (optional, for in situ HBr generation) |

| Temperature | Reflux |

| Reaction Time | 5-6 hours |

| Work-up | Separation, washing with water, sodium carbonate solution, and concentrated sulfuric acid, followed by drying and distillation. |

Indirect Synthesis Pathways Leading to 2-Bromooctane Scaffolds

Indirect synthetic routes to 2-bromooctane often involve the transformation of other functional groups or the addition to unsaturated precursors. A notable example is the anti-Markovnikov hydrobromination of 1-octene (B94956).

In the presence of radical initiators, such as peroxides (ROOR), the addition of hydrogen bromide to an unsymmetrical alkene like 1-octene proceeds via a free-radical chain mechanism libretexts.orgyoutube.comchemistrysteps.comlibretexts.orgyoutube.commasterorganicchemistry.com. This mechanism leads to the formation of the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon of the double bond, yielding 1-bromooctane as the major product. However, by carefully controlling the reaction conditions to favor the electrophilic addition mechanism (in the absence of radical initiators), the Markovnikov product, 2-bromooctane, can be obtained. The electrophilic addition proceeds through a more stable secondary carbocation intermediate, leading to the desired product.

The radical addition is initiated by the homolytic cleavage of the peroxide, which then abstracts a hydrogen atom from HBr to generate a bromine radical libretexts.orgyoutube.commasterorganicchemistry.com. The bromine radical then adds to the double bond of 1-octene at the terminal carbon to form the more stable secondary alkyl radical. This radical then abstracts a hydrogen atom from another molecule of HBr to give the final product and regenerate a bromine radical, thus propagating the chain reaction libretexts.orgyoutube.commasterorganicchemistry.com. Research has shown that using an excess of phosphorus tribromide to generate HBr in situ can lead to high conversion and yields of the anti-Markovnikov product from 1-octene pwvas.org.

Green Chemistry and Sustainable Synthesis of 2-Bromooctane Analogues

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of 2-bromooctane synthesis, this involves exploring alternative energy sources and reaction media to improve efficiency and reduce environmental impact.

Microwave-Assisted Synthesis Enhancements and Ionic Effects on Reaction Rates

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods semanticscholar.orgmdpi.comresearchgate.net. The use of microwave irradiation can accelerate the reaction between alcohols and hydrobromic acid to produce alkyl bromides. The rapid and uniform heating provided by microwaves can enhance the rate of the nucleophilic substitution reaction, leading to a more efficient synthesis.

The combination of microwave heating with ionic liquids as alternative reaction media offers further advantages. Ionic liquids are salts with low melting points that are often considered "green" solvents due to their negligible vapor pressure, thermal stability, and recyclability. In the synthesis of alkyl halides, ionic liquids can act as both the solvent and a source of the halide nucleophile. For instance, an imidazolium-based ionic liquid containing bromide anions can facilitate the conversion of an alcohol to the corresponding bromide under microwave irradiation. The ionic nature of these liquids makes them efficient absorbers of microwave energy, leading to rapid heating and enhanced reaction rates.

Research on similar reactions has demonstrated significant improvements in both reaction time and yield when transitioning from conventional heating to microwave irradiation in the presence of ionic liquids.

Comparison of Conventional vs. Microwave-Assisted Synthesis of Alkyl Bromides

| Method | Reaction Time | Yield (%) |

| Conventional Heating | Several hours | Moderate to Good |

| Microwave Irradiation | Minutes | Good to Excellent |

The ionic environment provided by these liquids can also stabilize the transition state of the nucleophilic substitution reaction, further accelerating the process. The ability to recycle the ionic liquid after the reaction adds to the sustainability of this synthetic approach.

Mechanistic Pathways and Reactivity of 2 Bromooctane

Elimination Reactions (E1, E2)

In the presence of a base, 2-bromooctane (B146060) can undergo elimination reactions to form alkenes. These reactions, known as dehydrohalogenation, involve the removal of the bromine atom and a hydrogen atom from an adjacent carbon.

Dehydrohalogenation of 2-Bromooctane

Dehydrohalogenation of 2-bromooctane typically yields a mixture of octene isomers. chegg.com The removal of a proton from the C1 carbon results in the formation of 1-octene (B94956), while removal of a proton from the C3 carbon produces 2-octene (which can exist as cis and trans stereoisomers). ma.edu

The reaction can proceed through two main mechanisms: E1 (Elimination, Unimolecular) and E2 (Elimination, Bimolecular).

E2 Mechanism : This is a concerted, one-step process where the base removes a proton from a beta-carbon at the same time the carbon-bromine bond breaks to form the double bond. unacademy.com This pathway is favored by strong, concentrated bases. chemguide.co.uk For instance, reacting 2-bromooctane with sodium ethoxide (a strong base) primarily follows an E2 mechanism. chegg.comchegg.com

E1 Mechanism : This is a two-step process that begins with the same ionization step as the SN1 reaction, forming a carbocation intermediate. unacademy.com In a subsequent step, a weak base removes a proton from a carbon adjacent to the positive charge, forming the alkene. The E1 pathway often competes with the SN1 pathway, especially under neutral or acidic conditions with weak bases and at higher temperatures. pressbooks.pubtiktok.com

The regioselectivity of the elimination (i.e., the preference for forming 1-octene vs. 2-octene) is governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product. unacademy.comchegg.com Thus, the dehydrohalogenation of 2-bromooctane typically yields 2-octene as the major product over the less substituted 1-octene. chegg.com

Factors Influencing Substitution versus Elimination Product Ratios

The competition between substitution (SN1/SN2) and elimination (E1/E2) is a critical aspect of the reactivity of 2-bromooctane. As a secondary halide, all four pathways are possible, and the product distribution is highly dependent on the reaction conditions. libretexts.orglibretexts.org

Key factors that determine the outcome include:

Nature of the Nucleophile/Base : Strong, sterically hindered bases (e.g., potassium tert-butoxide) strongly favor E2 elimination. libretexts.org Strong, unhindered bases that are also good nucleophiles (e.g., hydroxide (B78521), ethoxide) will produce a mixture of SN2 and E2 products. libretexts.org Weak nucleophiles that are also weak bases (e.g., water, ethanol) favor SN1 and E1 reactions. libretexts.org

Solvent : Solvents that encourage substitution, such as water, tend to disfavor elimination. libretexts.org Conversely, using ethanol (B145695) as the solvent promotes elimination. chemguide.co.uklibretexts.org

Temperature : Higher temperatures generally favor elimination over substitution. chemguide.co.uklibretexts.org Elimination reactions have higher activation energies than substitution reactions, and increasing the temperature provides the necessary energy to overcome this barrier.

Concentration of the Base : Higher concentrations of a strong base favor the bimolecular E2 reaction over the unimolecular E1 and SN1 pathways. chemguide.co.uklibretexts.org

The following table provides a general guide for predicting the major reaction pathway for a secondary alkyl halide like 2-bromooctane:

| Conditions | Major Pathway(s) |

| Strong Base & Strong Nucleophile (e.g., RO⁻, HO⁻) | E2 and SN2 |

| Strong, Bulky Base (e.g., t-BuO⁻) | E2 |

| Weak Base & Weak Nucleophile (e.g., H₂O, ROH) | SN1 and E1 |

For example, the reaction of 2-bromooctane with sodium ethoxide in ethanol results in a mixture of elimination products (octenes) and a smaller amount of the SN2 substitution product (2-ethoxyoctane). chegg.com

Transition Metal-Catalyzed Transformations

Beyond classical substitution and elimination reactions, 2-bromooctane can participate in transformations catalyzed by transition metals. These reactions are a cornerstone of modern synthetic organic chemistry, enabling the formation of complex molecules. numberanalytics.com

Cross-coupling reactions, in particular, are powerful methods for forming new carbon-carbon bonds. While specific examples detailing the use of 2-bromooctane in all types of named cross-coupling reactions are not extensively documented in introductory literature, the principles apply. As an alkyl bromide, it can serve as an electrophilic partner in various coupling processes. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, typically involve the coupling of an organic halide with an organometallic reagent. numberanalytics.com A general mechanistic cycle for such reactions involves:

Oxidative Addition : The palladium(0) catalyst reacts with the alkyl halide (2-bromooctane), inserting itself into the carbon-bromine bond to form a palladium(II) complex.

Transmetalation (in reactions like Suzuki coupling): The organic group from an organometallic reagent (e.g., an organoboron compound) is transferred to the palladium center.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. researchgate.net

These catalyzed reactions offer synthetic routes that are often not accessible through traditional nucleophilic substitution or elimination pathways, allowing for the construction of more complex molecular architectures. rsc.org

Palladium-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation reactions represent a powerful tool for the introduction of a carbonyl group into organic molecules. nih.gov These reactions typically involve the coupling of an organic halide, carbon monoxide, and a nucleophile. nih.gov

The mechanism of palladium-catalyzed carbonylation can be complex, with multiple potential pathways. One of the key steps is the migratory insertion of carbon monoxide into a palladium-carbon bond. wikipedia.orgopenochem.orglibretexts.org This process involves the intramolecular transfer of an alkyl or aryl group to a coordinated carbon monoxide ligand, forming an acyl-palladium intermediate. wikipedia.orgopenochem.orglibretexts.org The reaction is generally favored for ligands that are cis to each other. openochem.org

While a purely ionic organometallic pathway is often considered, the possibility of radical mechanisms, particularly in the context of alkyl halides, should not be overlooked. Single-electron transfer (SET) processes can lead to the formation of radical intermediates, which can then participate in the catalytic cycle. The specific pathway followed can be influenced by various factors, including the nature of the substrate, ligands, and reaction conditions.

Nickel-Catalyzed Cross-Coupling Reactions (e.g., Mizoroki-Heck Type)

Nickel-catalyzed cross-coupling reactions have emerged as a valuable alternative to palladium-based systems, often exhibiting unique reactivity and selectivity. nih.govnih.gov The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, can be effectively catalyzed by nickel complexes. nih.govnih.govmit.edu

In the context of intramolecular reactions, such as the carbocyclization of substrates like 2-bromooxane tethered to an alkene, nickel catalysis offers distinct advantages over palladium. nih.govresearchgate.net Mechanistic studies suggest that nickel-catalyzed carbocyclizations of unactivated alkyl bromides proceed via a direct carbocyclization pathway. nih.govresearchgate.net This is in contrast to some palladium-catalyzed systems that may operate through an auto-tandem atom-transfer cyclization and halide elimination mechanism. nih.govresearchgate.net

The catalytic cycle for a nickel-catalyzed Mizoroki-Heck type carbocyclization is thought to involve the oxidative addition of the alkyl bromide to a Ni(0) species, followed by coordination of the alkene. Subsequent migratory insertion leads to the formation of a cyclic alkylnickel intermediate. The final step is typically a β-hydride elimination, which generates the cyclized product and a nickel-hydride species that can be reduced to regenerate the active Ni(0) catalyst. The use of nickel can lead to enhanced regioselectivity in the formation of the double bond in the product compared to palladium catalysis. nih.govresearchgate.net

Dual catalytic systems, combining nickel with a photoredox catalyst, have also been developed for Mizoroki-Heck reactions. rsc.org In these systems, the initial step can be the generation of a bromine radical from the aryl bromide precursor under the influence of both the nickel and the photocatalyst. rsc.org

Ruthenium-Catalyzed C-H Bond Alkylation

Ruthenium-catalyzed C-H bond functionalization has become a powerful strategy for the direct formation of carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. bohrium.commdpi.comrsc.org These reactions often proceed with high regioselectivity, guided by a directing group within the substrate. bohrium.commdpi.com

The alkylation of C-H bonds using alkyl halides as coupling partners can be achieved with ruthenium catalysts. bohrium.com The mechanism often involves the formation of a ruthenacycle intermediate through chelation-assisted C-H activation. mdpi.com For instance, a directing group on an aromatic ring can coordinate to the ruthenium center, facilitating the cleavage of a nearby C-H bond. The resulting ruthenacycle can then react with an alkyl halide, such as this compound, leading to the formation of the alkylated product and regeneration of the active ruthenium catalyst. While the provided search results discuss ruthenium-catalyzed C-H functionalization in a general sense, including arylation, alkenylation, and annulation, the direct alkylation with alkyl halides is a known transformation within this field. bohrium.commdpi.comresearchgate.net

Palladium-Catalyzed Cross-Coupling with Organopotassium Reagents

The use of organoalkali reagents, such as organopotassium compounds, in transition metal-catalyzed cross-coupling reactions presents an atom-economical approach, as these reagents can often be generated by direct C-H metalation. nih.govacs.org

Recent advances have demonstrated the feasibility of palladium-catalyzed cross-coupling reactions between aryl halides and organopotassium species. nih.govacs.org A key to the success of these reactions is the use of specialized ligands, such as electron-rich ylide-substituted phosphines (YPhos), which facilitate the rapid conversion of the highly reactive organopotassium reagent. nih.gov The general mechanism follows the established catalytic cycle for cross-coupling: oxidative addition of the organic halide (e.g., this compound) to the Pd(0) catalyst, followed by transmetalation with the organopotassium reagent, and concluding with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. nih.govnih.gov These protocols can often be performed in a one-pot manner at room temperature. nih.gov The use of potassium alkenyltrifluoroborates in palladium-catalyzed cross-coupling reactions has also been explored as a practical and environmentally friendly method. organic-chemistry.org

Electroassisted Catalysis and Reductive Coupling Mechanisms

Electrochemistry offers a powerful tool to drive catalytic reactions by providing the necessary redox equivalents in a controlled manner. Electroassisted catalysis has been successfully applied to the reductive coupling of this compound. rsc.orgrsc.org

Role of Binuclear Cobalt-Salen-Iron Complexes in Reductive Coupling

The reductive coupling of 2-bromooctane with other organic molecules, such as methyl vinyl ketone, can be effectively catalyzed by a heterobinuclear cobalt-salen-iron complex. rsc.org This process is typically carried out in an undivided electrochemical cell, utilizing a sacrificial iron anode in a solution of dimethylformamide (DMF). rsc.org

The catalytic cycle is initiated by the electrochemical reduction of the Co(II)Salen complex to a highly reactive Co(I)Salen species. This Co(I) species then reacts with 2-bromooctane in an oxidative addition step to form an octyl-Co(III)Salen complex, with the formal oxidation state of cobalt changing from +1 to +3.

Subsequently, in the presence of a sacrificial iron anode, a heterobimetallic Co-Salen-Fe complex is formed, which is believed to be the active catalyst in the reductive coupling reaction. rsc.org The presence of the iron center is crucial for the stability and reactivity of the catalytic intermediate during the preparative electrolysis. rsc.org This binuclear complex then facilitates the coupling of the octyl group with methyl vinyl ketone, ultimately yielding the desired product. The exact mechanism of the coupling step is complex and is a subject of ongoing research, but the cooperative effect between the cobalt and iron centers is considered essential for the reaction to proceed efficiently.

The use of this electroassisted catalytic method with a binuclear cobalt-salen-iron system provides a satisfactory route for the reductive coupling of 2-bromooctane, as detailed in the following table summarizing the key aspects of this process. rsc.org

| Component | Role |

| 2-Bromooctane | Substrate |

| Methyl vinyl ketone | Coupling partner |

| Co(II)Salen | Pre-catalyst, reduced to active Co(I)Salen |

| Sacrificial Iron Anode | Facilitates formation of the binuclear Co-Salen-Fe complex |

| DMF | Solvent |

| Electrochemical Cell | Provides the reductive potential |

Alkali-Metal-Mediated (AMM) Mechanistic Pathways

Alkali-Metal-Mediated (AMM) mechanistic pathways involve the use of bimetallic reagents where one of the metals is an alkali metal, such as lithium or sodium. These systems can exhibit enhanced reactivity and unique selectivity compared to their monometallic counterparts. nih.gov While specific studies on AMM pathways involving 2-bromooctane are not extensively documented, the general principles of AMM can be applied to understand its potential reactivity.

In a hypothetical AMM reaction, a bimetallic reagent, for instance, an alkali metal-zincate complex, could be used to deprotonate a substrate, which then acts as a nucleophile towards 2-bromooctane. The role of the alkali metal is often to increase the basicity or nucleophilicity of the organometallic reagent and to influence the aggregation state and structure of the reactive species in solution. This approach, known as alkali-metal-mediated metallation (AMMM), can facilitate reactions that are otherwise difficult to achieve. nih.gov

Cooperative Effects Between Metal Centers in Catalysis

The enhanced reactivity observed in bimetallic systems is often attributed to cooperative effects between the two metal centers. nih.govrsc.orgresearchgate.net In the context of a reaction involving 2-bromooctane, a bimetallic catalyst could operate through several modes of cooperation.

For instance, in a catalytic cycle, one metal center could act as a Lewis acid, coordinating to the bromine atom of 2-bromooctane. This coordination would polarize the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The second metal center could simultaneously activate the nucleophile or be part of the nucleophilic species itself. nih.gov

The close proximity of the two metal centers in a heterobimetallic complex is often crucial for maximizing these cooperative effects. nih.gov This synergy can lead to lower activation barriers and altered reaction selectivities compared to reactions catalyzed by a single metal species. rsc.orgresearchgate.net The development of bimetallic catalysts, including those containing alkali metals, is an expanding area of research aimed at achieving novel and more efficient chemical transformations. rsc.orgresearchgate.netillinois.edu

Stereochemistry and Stereoselectivity in 2 Bromooctane Reactions

Chirality of 2-Bromooctane (B146060): Enantiomers and Optical Activity

The carbon atom at the second position of 2-bromooctane is bonded to four different groups: a bromine atom, a hydrogen atom, a methyl group (CH₃), and a hexyl group (CH₂CH₂CH₂CH₂CH₂CH₃). This arrangement makes this carbon atom a stereogenic center, or chiral center vedantu.comiunajaf.edu.iq. Consequently, 2-bromooctane exists as a pair of stereoisomers known as enantiomers: (R)-2-bromooctane and (S)-2-bromooctane. These enantiomers are non-superimposable mirror images of each other vedantu.comiunajaf.edu.iqvaia.com.

Chiral compounds, such as individual enantiomers of 2-bromooctane, possess the property of optical activity, meaning they can rotate the plane of plane-polarized light vedantu.comiunajaf.edu.iqvaia.compearson.com. (R)-2-bromooctane is typically levorotatory (rotating light counterclockwise), while (S)-2-bromooctane is dextrorotatory (rotating light clockwise). The magnitude of this rotation, known as specific rotation ([α]D), is a characteristic property of each pure enantiomer under defined conditions (temperature, wavelength of light, solvent, concentration) chemistrysteps.com. For instance, optically pure (R)-2-bromooctane has been reported with specific rotations around -36° brainly.com or -34.6° vaia.comaskfilo.com, while the (S)-enantiomer exhibits an equal but opposite rotation, approximately +36° brainly.com or +39.6° chegg.com. A mixture containing equal amounts of both enantiomers, known as a racemic mixture or racemate ((±)-2-bromooctane), is optically inactive because the rotations of the individual enantiomers cancel each other out iunajaf.edu.iqvaia.com.

Stereochemical Outcome of SN2 Reactions: Complete Inversion of Configuration

When 2-bromooctane participates in bimolecular nucleophilic substitution (SN2) reactions, the stereochemical outcome is characterized by complete inversion of configuration at the chiral center brainly.com. In an SN2 mechanism, the nucleophile attacks the carbon atom bearing the leaving group (bromine) from the side directly opposite to the leaving group. This "backside attack" proceeds through a single transition state, leading to the displacement of the leaving group and the formation of a product with the configuration inverted relative to the starting material brainly.com. For example, if (R)-2-bromooctane is reacted with a suitable nucleophile like acetate (B1210297) (CH₃COO⁻), the bromine atom is displaced, and the nucleophile attaches to the carbon from the opposite face, resulting in the formation of (S)-2-octanol brainly.com. This predictable stereochemical outcome makes SN2 reactions highly stereoselective.

Stereochemical Outcome of SN1 Reactions: Racemization

In contrast to SN2 reactions, unimolecular nucleophilic substitution (SN1) reactions involving 2-bromooctane typically lead to racemization. The SN1 mechanism involves two main steps: first, the leaving group (bromide) departs to form a carbocation intermediate, and second, the nucleophile attacks this carbocation. The carbocation formed at the secondary carbon in 2-bromooctane is planar (sp² hybridized) vaia.compearson.com. This planar structure allows the incoming nucleophile to attack from either face of the carbocation with essentially equal probability vaia.compearson.com. Consequently, if the starting material is a single enantiomer, the reaction produces a racemic mixture, where both the original configuration and its mirror image are formed in approximately equal amounts vaia.compearson.comaskfilo.com. For instance, treating (R)-2-bromooctane under SN1 conditions results in the formation of (±)-2-bromooctane, a racemic mixture that is optically inactive vaia.com.

Retention and Partial Racemization in Specific Reaction Contexts

While complete inversion (SN2) and complete racemization (SN1) are common outcomes, certain reaction conditions can lead to less straightforward stereochemical results, such as partial racemization or even retention of configuration. Partial racemization can occur if the carbocation intermediate in an SN1-like process has a finite lifetime during which it can undergo reactions that lead to both inversion and retention of configuration, or if there is a rapid equilibration between enantiomers. For example, studies have shown that partially racemized 2-bromooctane, when reacted under specific conditions (e.g., with aqueous NaOH in acetone), can yield 2-octanol (B43104) that is also partially racemized, indicating that the reaction did not proceed to full racemization or complete inversion infinitylearn.com. Mechanisms like neighboring group participation or the formation of intimate ion pairs can sometimes lead to retention or partial racemization, though these are less commonly emphasized for simple secondary alkyl halides like 2-bromooctane compared to SN1 and SN2 pathways.

Enantioselective Synthesis Utilizing 2-Bromooctane Precursors

2-Bromooctane can serve as a precursor in the enantioselective synthesis of other chiral molecules. The stereoselective nature of reactions involving 2-bromooctane allows for the controlled synthesis of specific enantiomers of products. For example, as noted in the context of SN2 reactions, reacting enantiomerically pure (R)-2-bromooctane with a nucleophile like acetate leads to the formation of enantiomerically enriched (S)-2-octanol brainly.com. This demonstrates how the defined stereochemistry of the starting material, coupled with a stereoselective reaction mechanism, can be exploited to synthesize chiral products with high enantiomeric purity. By choosing appropriate chiral starting materials and reaction conditions, chemists can effectively control the stereochemical outcome, making 2-bromooctane a useful building block in synthetic organic chemistry for accessing specific stereoisomers.

Compound Name Table:

| Compound Name | Chemical Formula | CAS Number |

| 2-Bromooctane | C₈H₁₇Br | 557-35-7 |

| (R)-2-Bromooctane | C₈H₁₇Br | 5978-55-2 |

| (S)-2-Bromooctane | C₈H₁₇Br | 1191-24-8 |

| (±)-2-Bromooctane | C₈H₁₇Br | 557-35-7 |

| 2-Octanol | C₈H₁₈O | 1002-26-2 |

| (S)-2-Octanol | C₈H₁₈O | 5978-09-6 |

| (R)-2-Octanol | C₈H₁₈O | 1570-64-5 |

| Acetate | CH₃COO⁻ | N/A |

| Bromide Ion | Br⁻ | N/A |

Data Tables:

Table 1: Chirality and Optical Activity of 2-Bromooctane

| Enantiomer | Chirality Center | Optical Activity | Specific Rotation ([α]D) | Notes |

| (R)-2-Bromooctane | C2 | Levorotatory | ~ -36° to -34.6° | Varies by source/conditions brainly.comvaia.comaskfilo.com |

| (S)-2-Bromooctane | C2 | Dextrorotatory | ~ +36° to +39.6° | Varies by source/conditions brainly.comchegg.com |

| Racemic Mixture | N/A | Inactive | 0° | 50:50 mixture of R and S enantiomers iunajaf.edu.iqvaia.com |

Note: Specific rotation values are experimental and can vary based on temperature, wavelength of light, solvent, and concentration.

Table 2: Stereochemical Outcomes in Reactions of 2-Bromooctane

| Reaction Type | Nucleophile/Conditions | Leaving Group | Stereochemical Outcome | Resulting Product Stereochemistry | Supporting Evidence |

| SN2 | Acetate (CH₃COO⁻) | Br⁻ | Complete Inversion | (S)-2-Octanol | brainly.com |

| SN1 | NaBr in DMSO | Br⁻ | Racemization | (±)-2-Octanol (racemic) | vaia.compearson.comaskfilo.com |

| SN1 | Aqueous NaOH in Acetone | Br⁻ | Partial Racemization | Mixture of R/S enantiomers | infinitylearn.com |

Applications of 2 Bromooctane in Complex Organic Synthesis

Precursor for the Synthesis of Diverse Organic Compounds

As an alkyl halide, 2-bromooctane (B146060) is a valuable precursor for synthesizing a wide array of organic compounds. The bromine atom acts as a good leaving group, facilitating nucleophilic substitution reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds guidechem.comlumenlearning.combiesterfeld.com.

Formation of Alkyl Derivatives (e.g., thiols, nitriles, alcohols)

2-Bromooctane readily undergoes nucleophilic substitution reactions to form various functionalized octyl derivatives.

Thiols: Reaction with hydrosulfide (B80085) anion (HS⁻) or thiourea (B124793) followed by hydrolysis yields 2-octanethiol (B1583070) doubtnut.comlibretexts.orgjove.com. The SN2 mechanism is typically involved, leading to inversion of configuration at the stereocenter if starting with an enantiomerically pure 2-bromooctane doubtnut.com. For instance, (R)-2-bromooctane reacts with HS⁻ to produce (S)-2-octanethiol doubtnut.com.

Nitriles: Treatment with cyanide salts, such as sodium cyanide (NaCN), in polar aprotic solvents like DMSO leads to the formation of 2-cyanooctane (2-nitriloctane) rsc.org. This reaction is a classic example of SN2 displacement, where the cyanide ion acts as the nucleophile rsc.orglibretexts.org.

Alcohols: While the direct reaction of 2-bromooctane with hydroxide (B78521) ions can lead to a mixture of substitution (alcohol formation) and elimination (alkene formation) products due to its secondary nature, it can be used to synthesize 2-octanol (B43104) lumenlearning.comjove.comjove.com. The synthesis of alcohols from alkyl halides is essentially the reverse of alkyl halide preparation from alcohols lumenlearning.com.

Table 5.1.1: Synthesis of Alkyl Derivatives from 2-Bromooctane

| Derivative | Nucleophile/Reagent | Reaction Type | Product Example | Citation |

| Thiol | HS⁻ / Thiourea | SN2 | 2-Octanethiol | doubtnut.comlibretexts.orgjove.com |

| Nitrile | CN⁻ | SN2 | 2-Cyanooctane | rsc.orglibretexts.org |

| Alcohol | OH⁻ / H₂O | SN2/SN1 | 2-Octanol | lumenlearning.comjove.comjove.com |

Role in Pharmaceutical and Agrochemical Synthesis

2-Bromooctane and its derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals ontosight.aiguidechem.comatamankimya.comnbinno.com. The ability to introduce an eight-carbon chain with a specific functionalization, or to use it in stereoselective synthesis, makes it valuable for creating complex biologically active molecules. For example, related compounds like 2-bromobutane (B33332) and 2-bromopropane (B125204) are noted for their utility in synthesizing active pharmaceutical ingredients (APIs) and pesticides atamankimya.comnbinno.com. While specific drug or agrochemical syntheses directly naming 2-bromooctane as a key intermediate are less detailed in the provided snippets, its general utility as an alkylating agent and precursor for functionalized chains points to its broad applicability in these fields ontosight.aiguidechem.comguidechem.com.

Building Block for Advanced Polycyclic Aromatic Hydrocarbons and Heterocycles

2-Bromooctane can serve as a building block in the synthesis of more complex organic structures, including heterocycles. Organosulfur compounds derived from alkyl halides like 2-bromooctane can be utilized in the construction of various five- and six-membered heterocycles thieme-connect.deambeed.comthieme-connect.debocsci.comenamine.net. While direct examples of 2-bromooctane being used to form polycyclic aromatic hydrocarbons (PAHs) are not explicitly detailed in the provided search results, its role as an alkylating agent and precursor for functionalized chains is a common strategy in constructing complex organic frameworks, including those that may eventually lead to PAHs or fused heterocyclic systems.

Generation of Carbon-Carbon Bonds via Catalytic Alkylations and Carbonylations

2-Bromooctane is a substrate for various catalytic reactions that form carbon-carbon bonds, a cornerstone of organic synthesis.

Catalytic Alkylations: Transition metal-catalyzed reactions, such as those involving palladium or nickel, can utilize alkyl halides like 2-bromooctane for C-C bond formation core.ac.uknih.govprinceton.eduacs.orgopenstax.org. For instance, palladium-catalyzed intramolecular aromatic C-H alkylation can incorporate secondary alkyl halides core.ac.uk. Reductive alkylation methods can couple two electrophilic carbons, potentially using 2-bromooctane with aryl halides or other electrophiles in the presence of nickel catalysts nih.govacs.org.

Catalytic Carbonylations: Palladium-catalyzed alkoxycarbonylation reactions can convert unactivated secondary alkyl bromides, including 2-bromooctane, into esters under mild conditions and low CO pressure nih.gov. This process forms a new C-C bond by inserting a carbonyl group between the alkyl chain and an alkoxy group nih.gov.

Organometallic Coupling Reactions: 2-Bromooctane can be converted into organometallic reagents, such as Grignard reagents (octylmagnesium bromide) or organolithium compounds, which are then used in various coupling reactions to form C-C bonds openstax.orgmmcmodinagar.ac.innptel.ac.in. For example, organocopper reagents (Gilman reagents) can couple with alkyl halides like 2-bromooctane to form new C-C bonds, extending the carbon chain openstax.org. Reactions involving acylnickel(II) complexes can also react with alkyl bromides like bromooctane to form ketone products, demonstrating C-C bond formation acs.org.

Table 5.4: Carbon-Carbon Bond Formation Reactions Involving 2-Bromooctane

| Reaction Type | Catalyst/Conditions | Bond Formed | Product Type | Citation |

| Catalytic Alkylation (Intramolecular C-H) | Palladium (e.g., Pd(PPh₃)₄) | C(sp²)-C(sp³) | Aryl-alkyl | core.ac.uk |

| Reductive Alkylation | Nickel catalysts | C(sp²)-C(sp³) | Aryl-alkyl | nih.govacs.org |

| Alkoxycarbonylation | Palladium catalyst, NHC ligand, CO | C(sp³)-C(carbonyl) | Ester | nih.gov |

| Grignard Reagent Formation | Magnesium metal | C-Mg | Organometallic | mmcmodinagar.ac.innptel.ac.in |

| Organocopper Coupling (Gilman) | Lithium diorganocopper (R₂CuLi) | C-C | Hydrocarbons | openstax.org |

| Acylnickel Coupling | Acylnickel(II) complexes | C-C | Ketones | acs.org |

| Radical-Chain Reduction | Trialkylsilanes, thiol catalyst, TBHN initiator | C-H | Alkanes | psu.edu |

Compound List

2-Bromooctane

Future Research Directions and Emerging Trends in 2 Bromooctane Chemistry

Development of Novel Stereoselective Transformations

A primary objective in modern organic synthesis is the control of stereochemistry, as the three-dimensional arrangement of atoms in a molecule is critical to its function, particularly in pharmaceuticals and materials science. mdpi.comchiralpedia.com For 2-bromooctane (B146060), which possesses a stereogenic center at the bromine-bearing carbon, the development of novel stereoselective transformations is a significant area of future research.

Current methodologies often rely on classical S\N2 reactions, which proceed with a predictable inversion of configuration. rutgers.edudoubtnut.com While reliable, future work will aim for more sophisticated control and the development of reactions that can lead to either retention or inversion of stereochemistry on demand. This will likely involve the design of new chiral catalysts and reagents that can create a specific chiral environment around the 2-bromooctane molecule, influencing the trajectory of an incoming nucleophile.

Key research directions will include:

Catalytic Asymmetric Nucleophilic Substitution: Exploring new chiral catalysts, such as phase-transfer catalysts, N-heterocyclic carbenes (NHCs), or transition metal complexes, that can facilitate nucleophilic substitution on 2-bromooctane with high enantioselectivity. The goal is to develop systems where the catalyst, rather than the substrate's inherent chirality, dictates the stereochemical outcome.

Stereodivergent Synthesis: Creating methodologies that allow access to any possible stereoisomer of a product from a single enantiomer of 2-bromooctane. This involves developing catalytic systems that can be "switched" to favor different stereochemical pathways, for example, by changing the catalyst, ligand, or reaction conditions.

Memory of Chirality: Investigating reactions where the chirality of (R)- or (S)-2-bromooctane is temporarily lost in a reactive intermediate (like a radical or an ion pair) but is subsequently regenerated in the product with high fidelity.

The successful development of these transformations will significantly enhance the value of chiral building blocks like 2-bromooctane in the synthesis of complex, stereochemically defined molecules.

Exploration of New Catalytic Systems for C-C and C-X Bond Formation

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds are fundamental operations in organic synthesis. dntb.gov.uaorganic-chemistry.org Transition metal-catalyzed cross-coupling reactions have become indispensable tools for this purpose. nih.govresearchgate.net While traditionally focused on sp²-hybridized substrates, a major emerging trend is the extension of these powerful methods to sp³-hybridized electrophiles like 2-bromooctane. researchgate.net

Future research will concentrate on discovering and optimizing new catalytic systems that can efficiently couple 2-bromooctane with a wide array of nucleophilic partners. A significant challenge with secondary alkyl halides is the competition between substitution (cross-coupling) and elimination side reactions. masterorganicchemistry.com Overcoming this requires the development of catalysts that are highly active and selective.

Emerging areas of exploration include:

First-Row Transition Metal Catalysis: While palladium has dominated the field, there is growing interest in using more earth-abundant and cost-effective metals like nickel and iron. researchgate.net These metals often exhibit unique reactivity and can promote cross-coupling of challenging substrates like secondary alkyl halides where palladium catalysts may fail.

Photoredox and Dual Catalysis: The merger of photoredox catalysis with transition metal catalysis has opened up new reaction pathways. researchgate.net This approach can facilitate the activation of 2-bromooctane under mild conditions via single-electron transfer (SET) pathways, generating alkyl radicals that can participate in C-C and C-X bond formation, often with unique selectivity compared to traditional two-electron pathways.

Development of Advanced Ligands: The ligand bound to the metal center plays a crucial role in controlling the catalyst's reactivity, stability, and selectivity. researchgate.net Research will continue to focus on designing novel ligands, such as bulky N-heterocyclic carbenes (NHCs) or specialized phosphines, that can promote the desired oxidative addition and reductive elimination steps while suppressing unwanted β-hydride elimination. nih.gov

| Catalytic System | Metal Center | Key Features | Potential Application with 2-Bromooctane |

|---|---|---|---|

| Nickel Pincer Complexes | Nickel (Ni) | High stability and activity; tunable steric and electronic properties. | Suzuki-Miyaura and Negishi cross-coupling to form C(sp³)-C(sp²) and C(sp³)-C(sp³) bonds. |

| Iron-Bipyridine Catalysts | Iron (Fe) | Earth-abundant, low-cost, and low toxicity. | Cross-coupling with organometallic reagents under mild conditions. |

| Palladium/Photoredox Dual Catalysis | Palladium (Pd) / Iridium (Ir) or Ruthenium (Ru) | Generates alkyl radicals under mild, visible-light irradiation. | Coupling with a wide range of nucleophiles, including those incompatible with traditional methods. |

| Copper-Catalyzed Couplings | Copper (Cu) | Effective for C-N, C-O, and C-S bond formation (Ullmann-type reactions). | Synthesis of alkyl amines, ethers, and thioethers from 2-bromooctane. |

Advanced Computational Modeling for Predictive Reactivity and Mechanism Elucidation

Computational chemistry has become an indispensable tool in modern organic chemistry, providing deep insights into reaction mechanisms, energetics, and selectivity that are often difficult to obtain through experimentation alone. sciforum.netstanford.edu For 2-bromooctane, advanced computational modeling represents a significant future direction for predicting its reactivity and elucidating the intricate details of its transformation pathways.

Using techniques like Density Functional Theory (DFT), researchers can model the entire potential energy surface of a reaction. mdpi.comresearchgate.net This allows for the calculation of the energies of reactants, products, intermediates, and, most importantly, transition states. sciforum.netresearchgate.net By comparing the activation energies for competing pathways, such as S\N2 substitution versus E2 elimination, it is possible to predict which product will be favored under a given set of conditions (e.g., choice of nucleophile/base, solvent). researchgate.net

Future applications of computational modeling in 2-bromooctane chemistry will focus on:

Rational Catalyst Design: Before synthesizing a new catalyst, computational models can be used to predict its efficacy. By modeling the catalytic cycle, researchers can screen potential ligands and metal centers in silico to identify candidates that are most likely to promote the desired reaction with high efficiency and selectivity.

Understanding Solvent Effects: The solvent can have a profound impact on reaction rates and outcomes. sciforum.netstanford.edu Advanced continuum and explicit solvent models can be used to understand how solvent molecules interact with reactants and transition states, helping to explain experimental observations and guide the selection of optimal reaction media.

Predicting Stereochemical Outcomes: For stereoselective reactions, computational modeling can be used to determine the energies of the different diastereomeric transition states that lead to various stereoisomeric products. This can provide a quantitative prediction of the reaction's stereoselectivity and offer insights into the origins of chiral induction.

| Computational Method | Information Obtained | Application to 2-Bromooctane |

|---|---|---|

| Density Functional Theory (DFT) | Geometries, reaction energies, activation barriers, vibrational frequencies. | Mapping reaction pathways for substitution and elimination; predicting regioselectivity and stereoselectivity. |

| Ab initio Molecular Dynamics (AIMD) | Dynamic simulation of reacting molecules, including explicit solvent effects. | Elucidating the role of solvent dynamics and specific solvent-solute interactions in reaction mechanisms. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of large systems (e.g., enzymes) by treating the active site with high-level QM and the rest with MM. | Studying enzyme-catalyzed reactions involving 2-bromooctane analogs to understand the basis of biocatalytic activity and selectivity. |

| Machine Learning (ML) | Predicting reaction outcomes based on large datasets of known reactions. | Accelerating the discovery of optimal reaction conditions or novel catalysts for transformations of 2-bromooctane. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The way chemical synthesis is performed is undergoing a paradigm shift, with a move towards continuous flow chemistry and automated synthesis platforms. researchgate.net These technologies offer numerous advantages over traditional batch chemistry, including enhanced safety, better control over reaction parameters (temperature, pressure, mixing), improved scalability, and the ability to perform high-throughput experimentation for rapid reaction optimization.

Integrating the chemistry of 2-bromooctane into these platforms is an emerging trend that will accelerate the discovery of new reactions and the synthesis of compound libraries for screening purposes. researchgate.net

Flow Chemistry: Many reactions involving alkyl halides, such as nucleophilic substitutions or eliminations, can be translated to flow reactors. In a flow system, reagents are continuously pumped and mixed in a capillary or microreactor. The precise control over residence time and temperature can often lead to higher yields, fewer byproducts, and safer handling of reactive intermediates compared to batch processing. For example, exothermic substitution reactions with 2-bromooctane can be managed more effectively, and the formation of elimination byproducts can potentially be minimized by careful optimization of flow conditions.

Automated Synthesis: Robotic platforms can perform hundreds or even thousands of reactions in parallel in small-volume formats, such as 96-well plates. researchgate.net This is particularly valuable for screening a wide range of catalysts, ligands, solvents, and nucleophiles to quickly identify the optimal conditions for a desired transformation of 2-bromooctane. By coupling automated synthesis with high-throughput analysis techniques like mass spectrometry, the discovery process can be dramatically accelerated. researchgate.net

The development of robust, automation-friendly reactions for 2-bromooctane will be a key research focus, enabling its use in the rapid generation of analogs for structure-activity relationship (SAR) studies in drug discovery and materials science.

Bio-inspired Reactions and Biocatalysis involving 2-Bromooctane Analogs

Nature has evolved a vast arsenal of enzymes that catalyze a remarkable diversity of chemical transformations with unparalleled selectivity and efficiency under mild, aqueous conditions. nih.govepa.gov Harnessing the power of these biocatalysts and developing bio-inspired synthetic systems are major trends in green chemistry.

For 2-bromooctane and its analogs, biocatalysis and bio-inspired reactions offer exciting opportunities for sustainable and selective synthesis.

Enzymatic Dehalogenation: A variety of microorganisms produce enzymes called haloalkane dehalogenases, which are capable of hydrolyzing alkyl halides to the corresponding alcohols. nih.gov These enzymes could be used for the clean, stereoselective conversion of 2-bromooctane to 2-octanol (B43104). Future research will involve enzyme engineering and directed evolution to create dehalogenases with tailored substrate specificity, enhanced stability, and the ability to operate under process conditions.

Biocatalytic C-C Bond Formation: While less common than other enzymatic reactions, nature does have strategies for forming C-C bonds. nih.govnih.gov Researchers are exploring the possibility of engineering or discovering enzymes that can use alkyl halides like 2-bromooctane as electrophilic partners in C-C bond-forming reactions, offering a green alternative to traditional organometallic chemistry.

Bio-inspired Catalysis: This approach involves designing and synthesizing small-molecule catalysts that mimic the structure and function of the active sites of enzymes. beilstein-journals.org For instance, synthetic catalysts inspired by cobalamin (Vitamin B12)-dependent dehalogenases could be developed for the reductive dehalogenation of 2-bromooctane under mild electrochemical or photochemical conditions. beilstein-journals.org These systems combine the robustness and scalability of traditional chemical catalysts with the high selectivity inspired by nature.

The integration of biocatalysis and bio-inspired chemistry will not only provide environmentally benign routes to transform 2-bromooctane but also open doors to novel transformations that are difficult to achieve with conventional synthetic methods.

| System | Enzyme/Catalyst Class | Reaction Type | Potential Advantage |

|---|---|---|---|

| Biocatalysis | Haloalkane Dehalogenase | Hydrolytic Dehalogenation (C-Br → C-OH) | High stereoselectivity, mild aqueous conditions, environmentally friendly. nih.gov |

| Biocatalysis | Engineered SAM-dependent enzymes | Alkylation / C-C bond formation | Potential for novel C-C bond constructions with high selectivity. nih.gov |

| Bio-inspired Catalysis | Vitamin B12 Analogs (e.g., Cobalamins) | Reductive Dehalogenation (C-Br → C-H) | Catalytic turnover under mild electrochemical or photochemical conditions. beilstein-journals.org |

| Biocatalysis | Flavin-dependent Halogenases | Stereoselective C-H Halogenation | Potential for reverse reaction or understanding natural halogenation processes. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromooxane to ensure high yield and purity?

- Methodological Answer :

- Optimize reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to minimize side reactions. For example, nucleophilic substitution reactions involving cyclohexanol derivatives and brominating agents (e.g., PBr₃ or HBr) require controlled anhydrous conditions to prevent hydrolysis .

- Purification techniques such as fractional distillation or column chromatography (using silica gel and non-polar solvents) are critical for isolating this compound from impurities. Always confirm purity via GC-MS or HPLC, reporting retention times and peak integration .

- Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| PBr₃ with cyclohexanol | 75–85 | 90–95 | Moisture sensitivity |

| HBr gas in DCM | 60–70 | 85–90 | Handling gaseous HBr safely |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on coupling patterns and chemical shifts (e.g., deshielded protons adjacent to bromine at δ 3.5–4.0 ppm). Compare with literature data for brominated cyclohexanes to validate assignments .

- IR Spectroscopy : Confirm C-Br stretching vibrations at 500–600 cm⁻¹. Note that overlapping signals (e.g., C-O in oxane) may require deconvolution software .

- Mass Spectrometry : Look for molecular ion peaks at m/z 163 (M⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br and ⁸¹Br) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Use sealed goggles, nitrile gloves, and fume hoods to prevent inhalation or skin contact. Avoid prolonged exposure due to potential neurotoxic effects .

- Store in amber glass bottles under inert gas (e.g., N₂) to inhibit photolytic or oxidative decomposition. Dispose of waste via halogenated solvent protocols .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported reaction mechanisms of this compound?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to model transition states and intermediates in nucleophilic substitution or elimination pathways. Compare activation energies to experimental kinetics data .

- Use solvent effect models (e.g., PCM or COSMO-RS) to explain discrepancies in regioselectivity under polar vs. non-polar conditions .

- Table 2 : Example DFT Parameters

| Parameter | Value/Model | Relevance |

|---|---|---|

| Basis Set | 6-31G(d,p) | Balances accuracy and computation |

| Solvent Model | SMD (Water) | Accounts for solvation effects |

Q. What experimental strategies can address conflicting data on this compound’s thermal stability?

- Methodological Answer :

- Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. O₂) to identify decomposition products (e.g., HBr or cyclohexene). Cross-validate with GC-MS headspace analysis .

- Replicate studies using standardized heating rates (e.g., 10°C/min) to isolate kinetic vs. thermodynamic decomposition pathways. Publish raw datasets to enable meta-analyses .

Q. How do steric and electronic effects influence this compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Design comparative experiments with substituted oxanes (e.g., 2-chlorooxane or 2-iodooxane) to isolate electronic effects. Monitor reaction rates via in-situ IR or UV-Vis spectroscopy .

- Use X-ray crystallography to analyze bond angles and torsional strain in this compound derivatives, correlating structural data with reactivity trends .

Methodological Notes

- Data Contradictions : When conflicting results arise (e.g., decomposition temperatures in vs. computational predictions), apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up experiments .

- Ethical Reporting : Disclose all synthetic byproducts and purification artifacts to ensure reproducibility. Use platforms like Zenodo for open-data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.